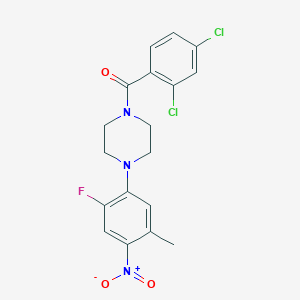![molecular formula C14H19BrClNO2 B4882072 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine, also known as BCEP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BCEP is a pyrrolidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
作用機序
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. This compound interacts with the lipid bilayer of the cell membrane, causing membrane depolarization and ultimately leading to cell death. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. This compound has also been shown to have low cytotoxicity in mammalian cells, indicating that it may have minimal side effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, this compound has some limitations for use in lab experiments. Its mechanism of action is still under investigation, and further studies are needed to fully understand its mode of action. This compound also has limited solubility in water, which may hinder its use in certain experiments.
将来の方向性
There are several future directions for research on 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. This compound has potential applications in various fields, including medicinal chemistry, drug discovery, and material science, and further studies are needed to explore these applications. Additionally, modifications to the structure of this compound may lead to the development of more potent and selective compounds. Overall, this compound is a promising compound for further research and development.
合成法
The synthesis of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine involves the reaction of 2-(2-bromo-4-chlorophenoxy)ethanol with pyrrolidine in the presence of a base. The reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography. The purity and yield of this compound can be optimized by modifying the reaction conditions, such as temperature and reaction time.
科学的研究の応用
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit antibacterial activity against various strains of bacteria, making it a potential lead compound for the development of new antibiotics. This compound has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation.
特性
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c15-13-11-12(16)3-4-14(13)19-10-9-18-8-7-17-5-1-2-6-17/h3-4,11H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQMXHFGHXCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882007.png)

![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)
![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)

![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)
![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)